molecular formula C14H13Cl2F3N4O2S B2861765 1-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034417-21-3

1-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2861765
CAS No.: 2034417-21-3
M. Wt: 429.24
InChI Key: FGIVBMUSRVWUCM-UHFFFAOYSA-N
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Description

The compound 1-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core. Key structural elements include:

  • Piperidin-4-yl group: Substituted at the 1-position with a 2,5-dichlorothiophene-3-carbonyl moiety.
  • Triazolone ring: Modified at the 3-position with a trifluoromethyl group and at the 4-position with a methyl group.

Properties

IUPAC Name

2-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2F3N4O2S/c1-21-12(14(17,18)19)20-23(13(21)25)7-2-4-22(5-3-7)11(24)8-6-9(15)26-10(8)16/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVBMUSRVWUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone Derivatives with Agrochemical Relevance

1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
  • Core : 1,2,4-triazol-5(4H)-one.
  • Substituents :
    • 4-Chloro-2-fluorophenyl at position 1.
    • Difluoromethyl and methyl groups at positions 4 and 3, respectively.
  • Applications : Intermediate for Carfentrazone-ethyl , a herbicide targeting broadleaf weeds.
  • Key Differences : The target compound replaces the fluorophenyl group with a piperidinyl-dichlorothiophene carbonyl system, which may enhance lipophilicity and alter binding specificity.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Core : 1,2,4-triazole-3-thiol.
  • Substituents :
    • 3-Chloro-5-(trifluoromethyl)pyridinyl on piperidine.
    • Phenyl group at position 3.

Pyrazole and Pyrimidine Analogues

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
  • Core : Pyrazole.
  • Substituents :
    • Trifluoromethyl and chlorophenylsulfanyl groups.
    • Oxime ester side chain.
  • Applications : Structural studies focus on crystallography rather than bioactivity.
  • Contrast : The triazolone core of the target compound may confer greater metabolic stability compared to pyrazole derivatives.
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents: Fluorophenyl, thiazolyl, and chromenone groups.
  • Applications : Likely pharmaceutical (kinase inhibitors or anticancer agents).
  • Divergence : The target compound’s triazolone-piperidine scaffold is distinct, suggesting different mechanistic pathways.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications Reference
Target Compound 1,2,4-triazol-5(4H)-one 2,5-Dichlorothiophene-3-carbonyl (piperidine), CF₃, methyl Potential agrochemical -
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl... 1,2,4-triazol-5(4H)-one 4-Chloro-2-fluorophenyl, difluoromethyl, methyl Herbicide intermediate
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-... 1,2,4-triazole-3-thiol 3-Chloro-5-(trifluoromethyl)pyridinyl, phenyl Agrochemical candidate
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-... Pyrazole CF₃, chlorophenylsulfanyl, oxime ester Crystallographic studies

Key Research Findings

Substituent Impact :

  • Trifluoromethyl groups (common in the target and analogs) enhance lipophilicity and metabolic stability, critical for agrochemical persistence .
  • Dichlorothiophene in the target compound may improve π-π stacking interactions compared to phenyl or pyridinyl groups, influencing target binding .

Synthetic Routes :

  • Suzuki-Miyaura coupling (used in for boronate intermediates) could be relevant for introducing aryl/heteroaryl groups in analogs.

Crystallography :

  • Tools like SHELXL and ORTEP-3 enable precise structural elucidation, critical for understanding substituent effects .

Preparation Methods

Synthesis of Piperidin-4-yl Intermediate

The piperidin-4-yl moiety serves as the central scaffold for subsequent derivatization. Modern approaches employ reductive amination or cyclization strategies to construct this heterocycle. Donohoe et al. demonstrated iridium-catalyzed [5 + 1] annulation using hydroxyamine intermediates, enabling stereoselective formation of C4-substituted piperidines under aqueous conditions. For the target compound, N-protected piperidin-4-amine derivatives may be synthesized via hydrogen-borrowing cascades, ensuring compatibility with later acylation steps.

Recent work by Zhang et al. utilized Rh-catalyzed carbometalation of dihydropyridines to access 3-substituted tetrahydropyridines, though the target molecule’s 4-substitution pattern necessitates alternative routes. Instead, classical reductive amination of glutaraldehyde with ammonium acetate under acidic conditions provides piperidine cores, which are then Boc-protected for intermediate stability.

Introduction of the 2,5-dichlorothiophene-3-carbonyl group occurs via nucleophilic acyl substitution. Patent WO2011112662A1 details analogous couplings where piperidin-4-yl amines react with heteroaromatic acid chlorides in dichloromethane (DCM) using triethylamine (NEt₃) as a base. For the target compound, 2,5-dichlorothiophene-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

Table 1: Representative Acylation Conditions

Reagent Solvent Base Temperature Yield Source
2,5-Cl₂-thiophene-COCl DCM NEt₃ 0°C → RT 82%
3-Br-thiophene-COCl THF DIPEA -20°C 75%

Post-acylation, Boc deprotection with trifluoroacetic acid (TFA) in DCM liberates the secondary amine, enabling subsequent triazolone ring installation.

Construction of 4-Methyl-3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one

The triazolone ring is assembled via [3 + 2] cycloaddition, adapting methodologies from Liu et al.. Hydrazonyl chlorides react with trifluoroacetonitrile (CF₃CN), generated in situ from trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime, to form 5-trifluoromethyl-1,2,4-triazoles. Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the triazole to the triazolone.

Critical Considerations:

  • Regioselectivity: Electron-deficient nitrile imines favor 1,3-dipolar cycloaddition at the β-position of CF₃CN, ensuring correct substitution.
  • Methylation: Post-cyclization, N-methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) introduces the 4-methyl group.

Convergent Assembly Strategy

A convergent route minimizes side reactions:

  • Piperidine-Thiophene Coupling:
    • Piperidin-4-amine → Boc protection → acylation with 2,5-Cl₂-thiophene-COCl → deprotection.
  • Triazolone Synthesis:
    • Hydrazonyl chloride + CF₃CN → cycloaddition → oxidation → methylation.
  • Final Coupling:
    • Mitsunobu reaction or nucleophilic substitution links the triazolone to the piperidine-thiophene intermediate.

Table 2: Optimized Cycloaddition Parameters

Parameter Value Impact on Yield
CF₃CN precursor 2,4-dinitrophenyloxime 89% yield
Solvent DCM >90% conversion
Base NEt₃ Minimizes hydrolysis
Reaction time 12 h Complete conversion

Experimental Challenges and Solutions

  • Trifluoromethyl Handling: CF₃CN’s volatility necessitates in situ generation using oxime precursors.
  • Aza-Michael Addition: Competing reactions during triazolone-piperidine coupling are mitigated by using sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU).
  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradients resolves polar byproducts.

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